Etazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88124-27-0 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
11-ethoxy-5-methyl-11H-benzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C17H17NO2/c1-3-20-16-12-8-4-5-9-13(12)17(19)18(2)15-11-7-6-10-14(15)16/h4-11,16H,3H2,1-2H3 |
InChI Key |
BLGFGFHRMMDRPC-UHFFFAOYSA-N |
SMILES |
CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C |
Canonical SMILES |
CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C |
Other CAS No. |
88124-27-0 |
Synonyms |
5,6-dihydro-5-methyl-11-ethoxydibenzo(b,e)azepin-6-one etazepine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Etazepine
Established Synthetic Pathways for Etazepine
The synthesis of this compound, an anticonvulsant with a tricyclic dibenzo[b,e]azepine core, has been an area of interest in medicinal chemistry. While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature points towards established pathways that are crucial for its laboratory-scale synthesis and the production of its analogs.
Application of Beckmann Rearrangement in this compound Synthesis
A key transformation in the synthesis of this compound and related compounds is the Beckmann rearrangement. unacademy.comscienceinfo.comtestbook.comwiley-vch.de This acid-catalyzed reaction converts an oxime into an amide. testbook.com For the synthesis of the core dibenzo[b,e]azepine lactam structure of this compound, a precursor ketoxime is subjected to rearrangement. This reaction is a cornerstone in the synthesis of various pharmaceuticals, including this compound, by enabling the insertion of a nitrogen atom into a carbocyclic ring system to form a lactam. scienceinfo.comtestbook.com The general transformation involves the treatment of a ketone with hydroxylamine (B1172632) to form an oxime, which is then treated with an acid catalyst. testbook.com
Identification of Key Synthetic Intermediates and Optimized Reaction Conditions
The synthesis of this compound and its derivatives often involves several key intermediates. One crucial intermediate is 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine, which serves as a precursor for the final product. google.com Various synthetic routes to this intermediate have been explored. For instance, one method involves the reduction of 6-cyano-11H-dibenzo[b,e]azepine using a borane (B79455) tetrahydrofuran (B95107) complex, followed by quenching with dilute hydrochloric acid and subsequent workup. google.com This approach is noted for its use of readily available starting materials and mild reaction conditions, making it suitable for larger-scale production. google.com
Another pathway to a related intermediate, 6-(chloromethyl)-11H-dibenzo[b,e]azepine, starts from 2-aminobenzophenone. google.com This is converted to 2-benzylaniline, which is then acylated with 2-chloroacetyl chloride to yield N-(2-benzylphenyl)-2-chloroacetamide. google.com Subsequent intramolecular cyclization via dehydration furnishes the 6-(chloromethyl)-11H-dibenzo[b,e]azepine intermediate. google.com This intermediate can then undergo further transformations, such as azidation followed by reduction, to yield the 6-(aminomethyl) derivative. google.com
The optimization of reaction conditions is critical for achieving high yields and purity. For the reduction of the cyano group, the use of borane tetrahydrofuran complex offers an advantage over more hazardous reagents like lithium aluminum hydride. google.com In the case of the Beckmann rearrangement, a variety of acid catalysts can be employed, including sulfuric acid, phosphorus pentachloride, and thionyl chloride. scienceinfo.com More modern and milder catalytic systems, such as cyanuric chloride with a co-catalyst, have also been developed to improve the efficiency and environmental footprint of the reaction. bdu.ac.in
Table 1: Key Intermediates in this compound Synthesis
| Intermediate | Structure | Synthetic Utility |
| 6-Cyano-11H-dibenzo[b,e]azepine | Precursor to the aminomethyl derivative via reduction. google.com | |
| 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine | Key intermediate for the final steps of epinastine (B1215162) synthesis, a related compound. google.com | |
| N-(2-Benzylphenyl)-2-chloroacetamide | Precursor to the dibenzo[b,e]azepine ring system via intramolecular cyclization. google.com | |
| 6-(Chloromethyl)-11H-dibenzo[b,e]azepine | Versatile intermediate for the introduction of various functional groups at the 6-position. google.com |
Mechanistic Understanding of Critical Synthetic Steps
The mechanism of the Beckmann rearrangement is a well-studied process that is central to the formation of the azepine ring in this compound's core structure. The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, which transforms it into a good leaving group (water). scienceinfo.comtestbook.com This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group, leading to the expulsion of water and the formation of a nitrilium ion. bdu.ac.in This migration step is typically the rate-determining step of the reaction. testbook.com The resulting electrophilic carbon of the nitrilium ion is then attacked by a nucleophile, which is often a water molecule present in the reaction medium. wiley-vch.de This is followed by deprotonation and tautomerization to yield the final, more stable amide product. wiley-vch.de
A computational study of the Beckmann rearrangement of acetone (B3395972) oxime in an acetic acid solution revealed that the transition state involves the concerted migration of the methyl group to the nitrogen as the hydroxyl group, stabilized by several acetic acid molecules, departs. bdu.ac.in Subsequent attack by water on the nitrilium ion and proton transfer completes the reaction. bdu.ac.in
Exploration of Alternative Synthetic Strategies for Azepine Ring Systems
The development of novel and efficient methods for the synthesis of azepine and its benzo-fused analogs is an active area of research, driven by the prevalence of this heterocyclic motif in medicinally important compounds.
Novel Cyclization and Rearrangement Reactions for Benzoazepine Analogues
Beyond the classical Beckmann rearrangement, a variety of innovative cyclization and rearrangement reactions have been developed for the construction of azepine and benzoazepine ring systems. These methods often offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities.
One such approach is the gold(III)-catalyzed [4+3] annulation of imines with propargyl esters to form azepines. nih.gov This reaction proceeds through a stepwise mechanism involving the formation of a gold-carbenoid intermediate, which then reacts with the imine to generate an allylgold intermediate that undergoes intramolecular cyclization. nih.gov Another strategy involves a hafnium(III)-catalyzed [6+1] cycloaddition of N-tethered ynenitriles with Reformatsky reagents to directly synthesize 2,7-dihydro-1H-azepine derivatives. researchgate.net
Rhodium(II)-catalyzed reactions have also proven effective. For instance, a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles provides a general method for the formation of fused dihydroazepine derivatives. nih.gov This process involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid to form a transient vinylcyclopropane (B126155) intermediate, which then undergoes a rearrangement to yield the azepine ring. nih.gov
Furthermore, a photochemical dearomative rearrangement of quaternary aromatic salts has been reported for the synthesis of mono- and polycyclic functionalized azepines in good yields. organic-chemistry.org This method utilizes visible light irradiation in the presence of a base to induce a ring-expansion. organic-chemistry.org
Table 2: Modern Synthetic Methods for Azepine Ring Formation
| Reaction Type | Catalysts/Reagents | Key Features |
| [4+3] Annulation | Gold(III) catalysts | Forms azepines from imines and propargyl esters. nih.gov |
| [6+1] Cycloaddition | Hafnium(III) triflate, Reformatsky reagents | Direct synthesis of dihydroazepines from ynenitriles. researchgate.net |
| Cyclopropanation/1-aza-Cope Rearrangement | Rhodium(II) catalysts | Forms fused dihydroazepines from dienyltriazoles. nih.gov |
| Photochemical Rearrangement | Visible light, DBU or TMG | Dearomative ring-expansion of quaternary aromatic salts. organic-chemistry.org |
| Tandem Amination/Cyclization | Copper(I) catalysts | Synthesis of trifluoromethyl-substituted azepin-2-carboxylates from fluorinated allenynes. mdpi.com |
Development of Efficient and Scalable Synthetic Routes
A significant focus in the development of synthetic methodologies is the creation of routes that are not only efficient in terms of chemical yield but are also scalable for potential industrial application. A one-pot synthesis of N-substituted azepines has been developed using polyethylene (B3416737) glycol (PEG) as an inexpensive and environmentally friendly reaction medium under catalyst-free conditions. organic-chemistry.org This protocol boasts high yields and the recyclability of the solvent. organic-chemistry.org
The synthesis of 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine via the reduction of the corresponding cyano compound with a borane tetrahydrofuran complex is highlighted as a method with simple operation, mild conditions, and high product purity, making it amenable to industrial production. google.com Similarly, the development of catalytic versions of the Beckmann rearrangement, such as using cyanuric chloride and zinc chloride, aims to reduce the large amounts of waste generated by traditional stoichiometric acid catalysts, thereby improving the scalability and environmental impact of the synthesis. bdu.ac.in
The synthesis of epinastine, a related dibenzo[c,f]imidazo[1,5-a]azepine, starting from 2-aminobenzophenone, has been designed to avoid the use of hazardous and expensive reagents like lithium aluminum hydride and highly toxic sodium cyanide, thus enhancing the safety and reducing the cost of industrial production. google.com
Strategies for this compound Derivatization and Analogue Synthesis
The dibenzo[b,e]azepine scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Research into the derivatization of this and related tricyclic structures is driven by the goal of discovering compounds with novel or improved properties. These strategies involve modifying the core structure to explore structure-activity relationships and develop new therapeutic agents. rsc.orgnih.gov
The chemical modification of the dibenzazepine (B1670418) framework, the parent structure of this compound, is a subject of extensive research. Various synthetic routes have been developed to create analogues by introducing different functional groups or by building upon the tricyclic core. These methods allow for the generation of libraries of compounds for further study. rsc.orgresearchgate.net
Key synthetic transformations for creating dibenzazepine analogues include:
N-Acylation and Condensation: A common strategy involves the N-acylation of the dibenzazepine nitrogen atom. For instance, reacting 5H-dibenz[b,f]azepine with 3-chloropropionyl chloride yields an N-acylated intermediate. This intermediate can then undergo condensation reactions with various aminophenols to produce a series of novel derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The intramolecular Buchwald-Hartwig coupling is a powerful method for forming the central azepine ring of the dibenzazepine scaffold. rsc.org This reaction has been optimized to synthesize substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. rsc.orgresearchgate.net Additionally, Suzuki coupling reactions have been used to further diversify dibenzazepine derivatives by introducing various organoboronic acids, creating a library of structurally varied compounds. rsc.org
Nickel-Catalyzed Cyclization: An effective, regioselective method for producing the dibenzo[b,e]azepin-6-one core, which is central to this compound, involves a nickel-catalyzed intramolecular acetylene (B1199291) hydroarylation process. researchgate.net
1,3-Dipolar Cycloaddition: To create more complex analogues, dibenzazepine moieties have been tethered to other heterocyclic structures, such as isoxazolines, via 1,3-dipolar cycloaddition reactions. rsc.org
These varied approaches allow chemists to modify the periphery of the this compound core, influencing its chemical properties.
Table 1: Synthetic Strategies for Dibenzazepine Analogue Synthesis
| Synthetic Strategy | Key Reagents/Catalysts | Type of Analogue Produced | Reference |
|---|---|---|---|
| N-Acylation & Condensation | 3-chloropropionyl chloride, aminophenols | Aminophenol-containing dibenzazepines | nih.gov |
| Buchwald-Hartwig Coupling | Palladium catalyst, various ligands | Substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ols | rsc.org |
| Suzuki Coupling | Organoboronic acids, Palladium catalyst | Aryl-substituted dibenzazepines | rsc.org |
| Nickel-Catalyzed Hydroarylation | Nickel catalyst | Dibenzo[b,e]azepin-6-ones | researchgate.net |
Rational drug design is an inventive process that uses the knowledge of a biological target to create new therapeutic agents. wikipedia.org This approach moves beyond random screening by designing molecules that are complementary in shape and charge to their intended biomolecular target. wikipedia.org
In the context of the dibenzazepine class, rational design has been applied to develop inhibitors for specific biological targets, such as beta-secretase (BACE1). nih.gov This process involves:
Identifying Key Structural Features: Researchers identified that the seven-membered heterocyclic ring fused to two aromatic rings in the dibenzazepine structure was a key feature for interaction with the target. nih.gov
Computational Modeling: Techniques like computer-aided drug design and molecular docking are used to predict how different analogues will bind to the target protein. rsc.orgwikipedia.org This allows for the in silico screening of potential modifications before synthesis.
Strategic Optimization: Based on modeling and structure-activity relationship data, new analogues are designed and synthesized with specific modifications intended to enhance binding affinity and potency. This led to the identification of potent dibenzazepine analogues with inhibitory concentrations in the nanomolar range. nih.gov
This rational, target-based approach allows for a more focused and efficient diversification of the core structure, aiming to produce compounds with highly specific and potent biological activity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 11-ethoxy-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one |
| 5H-dibenz[b,f]azepine |
| 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one |
Pharmacology and Molecular Mechanisms of Action: Preclinical Investigations
In Vivo Anticonvulsant Efficacy in Rodent Models
Studies in mice and rats have demonstrated that Etazepine exhibits anticonvulsant effects across a range of seizure models, indicating a broad spectrum of activity against different seizure types. nih.gov
Protection Against Chemically and Electrically Induced Seizures
This compound has shown protective effects against seizures induced by both chemical convulsants and electrical stimulation in rodent models. It has been reported to protect mice and rats from seizures induced by a variety of agents, including maximal electroshock, pentylenetetrazol (metrazole), bicuculline, strychnine, 3-mercaptopropionic acid, nicotine, cefazoline, and kainic acid. nih.gov The maximal electroshock (MES) test and pentylenetetrazol (PTZ) models are commonly used in preclinical screening to identify potential anticonvulsant drugs. core.ac.ukumsu.ac.ir The MES model is often used to identify compounds effective against generalized tonic-clonic seizures, while the PTZ model is used for screening drugs effective against myoclonic and clonic seizures. core.ac.uknih.gov
In these models, this compound demonstrated protective effects at doses significantly lower than those causing neurotoxic effects. nih.gov The ratio between neurotoxic and anticonvulsant doses varied depending on the specific seizure test employed. nih.gov
Analysis of Anticonvulsant Duration of Action in Animal Models
Investigations into the duration of this compound's anticonvulsant effect in animal models have indicated a long-lasting activity. Studies have reported that the anticonvulsant effect of this compound can persist for more than 24 hours. nih.gov This suggests a prolonged protective effect against seizure activity in preclinical settings.
Investigation of Tolerance Development in Preclinical Settings
The development of tolerance, a reduction in drug response after repeated administration, is a crucial aspect of evaluating potential long-term efficacy. nih.gov Preclinical studies investigating this compound have indicated that tolerance to its anticonvulsant effect does not appear to develop. nih.gov This finding suggests that the protective efficacy of this compound may be maintained with repeated administration in preclinical models.
Ligand-Receptor Interactions and Signal Transduction Pathways
The mechanism by which this compound exerts its anticonvulsant effects involves interactions with neurotransmitter systems, particularly the GABAergic system. iiab.mewikipedia.orgnih.gov
Modulation of the GABAergic System
The GABAergic system, mediated by the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), plays a critical role in regulating neuronal excitability. iiab.mewikipedia.org this compound appears to exert its anticonvulsant effects by influencing this system. iiab.mewikipedia.orgnih.gov
Positive Allosteric Modulation of GABAA Receptors
Research suggests that this compound acts as a positive allosteric modulator of GABAA receptors. handwiki.org GABAA receptors are ligand-gated ion channels that, upon activation by GABA, increase the influx of chloride ions into neurons, leading to hyperpolarization and reduced excitability. wikipedia.orgpatsnap.com Positive allosteric modulators bind to a different site on the receptor than GABA but enhance the effect of GABA when it is present, leading to a more pronounced inhibitory response. wikipedia.orgpatsnap.commdpi.com This potentiation of GABAergic neurotransmission is a common mechanism among many anticonvulsant and anxiolytic drugs. wikipedia.orgpatsnap.com
While specific detailed research findings on this compound's direct binding and modulation of GABAA receptor subunits were not extensively available in the search results, its classification as a positive allosteric modulator of GABAA receptors aligns with its observed anticonvulsant activity and its relationship to benzodiazepines, a class of compounds known for their positive allosteric modulation of GABAA receptors. iiab.mewikipedia.orgwikipedia.org
Preclinical Pharmacokinetics and Metabolism Research of Etazepine
Absorption and Distribution Studies in Animal Models
Absorption studies in animal models aim to determine the extent and rate at which a drug enters the systemic circulation. researchgate.netbiotechfarm.co.ilomicsonline.org The route of administration significantly influences absorption, and studies often compare oral and intravenous administration to assess oral bioavailability. researchgate.netbiotechfarm.co.il Distribution studies investigate how a drug is dispersed throughout the body once in the bloodstream. omicsonline.orgeuropa.eu This includes examining its presence in various tissues and organs. europa.euheimat-ltd.com
Studies in preclinical species provide valuable data on where Etazepine accumulates in the body. Tissue distribution patterns can influence a drug's efficacy and potential for off-target effects. While specific detailed tissue distribution data for this compound across various preclinical species was not extensively available in the search results, general principles of tissue distribution studies involve administering the compound to animals and measuring its concentration in different organs and tissues at various time points. europa.euheimat-ltd.com This helps to understand the extent of distribution beyond the bloodstream.
Table 1: Illustrative Examples of Tissue Distribution Study Parameters in Preclinical Research (General)
| Parameter | Description | Common Animal Models |
| Route of Administration | How the compound is given (e.g., oral, intravenous). | Rats, Mice, Dogs, Monkeys |
| Time Points | Specific times after administration when tissue samples are collected. | e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr |
| Tissues/Organs Analyzed | Examples include liver, kidney, brain, lung, heart, spleen, fat, muscle. | Varies based on study focus |
| Analytical Method | Technique used to measure compound concentration (e.g., LC-MS/MS). | LC-MS/MS, HPLC |
Assessing blood-brain barrier (BBB) permeability is crucial for compounds intended to act on the central nervous system. bmbreports.orgnih.govmdpi.com The BBB is a selective barrier that controls the passage of substances from the bloodstream into the brain. bmbreports.orgnih.govmdpi.com Animal models are widely used to study BBB permeability, employing various techniques to measure the extent to which a compound crosses this barrier. bmbreports.orgnih.govmdpi.comnih.gov While specific data on this compound's BBB permeability was not prominently featured in the search results, general methods for assessing BBB permeability in animal models include techniques like in situ brain perfusion or measuring drug concentrations in brain tissue and plasma after systemic administration. mdpi.com The ability of this compound to cross the BBB would be a key factor in its potential as an anticonvulsant. iiab.mewikipedia.org
Table 2: Common Methods for Assessing Blood-Brain Barrier Permeability in Animal Models
| Method | Description | Advantages | Limitations |
| In Situ Brain Perfusion | Direct infusion of the compound into the carotid artery and measurement of uptake into brain tissue. | Provides initial uptake rate data. mdpi.com | Invasive, may not reflect physiological conditions. mdpi.com |
| Brain/Plasma Concentration Ratio | Measuring the ratio of the compound's concentration in brain tissue versus plasma after systemic administration. | Relatively straightforward. | Does not provide kinetic information. |
| Microdialysis | Measuring free drug concentrations in the interstitial fluid of the brain. | Provides continuous monitoring of unbound drug. | Technically challenging, invasive. |
In Vitro and In Vivo Metabolic Profiling
Metabolic profiling involves identifying and characterizing the metabolites of a compound. nih.gov This is a critical aspect of preclinical research as metabolites can have different pharmacological activities or toxicological properties compared to the parent compound. nih.govdrughunter.com Both in vitro and in vivo approaches are used to gain a comprehensive understanding of a drug's metabolic fate. scispace.comnih.gov
Table 3: Potential Major Metabolic Pathways of this compound
| Metabolic Pathway | Description | Enzymes Involved (Potential) |
| O-deethylation | Cleavage of the ethyl group from the ether linkage. | Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) nih.gov |
| Hydroxylation | Addition of a hydroxyl group to the molecule (aromatic or aliphatic). | Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) wikipedia.orgnih.govdynamed.commedsafe.govt.nzuv.es |
| Ketone Reduction | Conversion of the ketone group to a hydroxyl group. | Aldo-keto reductases uomus.edu.iq |
Identifying and characterizing the chemical structures of metabolites is crucial for understanding their potential activity and toxicity. nih.govwikipedia.org Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are commonly used for this purpose. nih.gov While specific details on the characterized metabolites of this compound were not extensively found, the process generally involves separating metabolites from biological matrices and using spectroscopic methods to elucidate their structures. nih.gov This allows researchers to map the metabolic fate of the parent compound.
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and xenobiotics, primarily catalyzing oxidation reactions (Phase I metabolism). wikipedia.orgdynamed.comuv.esmdpi.com Other enzymes, such as aldo-keto reductases, are involved in reduction reactions. uomus.edu.iq Identifying the specific enzymes responsible for this compound's metabolism helps predict potential drug-drug interactions and understand variability in metabolism among individuals or species. dynamed.comuv.esmdpi.com Based on the potential metabolic pathways like O-deethylation and hydroxylation, several CYP enzymes could be involved, including those from the CYP1, CYP2, and CYP3 families, which are responsible for metabolizing a large proportion of clinical drugs. dynamed.commedsafe.govt.nzuv.esmdpi.com
Table 4: Examples of Cytochrome P450 Enzyme Families Involved in Drug Metabolism
| CYP Family | Key Isoforms Involved in Drug Metabolism | Examples of Substrates (General) |
| CYP1 | CYP1A2 | Caffeine, Theophylline |
| CYP2 | CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Warfarin, Diazepam, Codeine, Ethanol |
| CYP3 | CYP3A4, CYP3A5 | Midazolam, Lovastatin, most marketed drugs medsafe.govt.nz |
The involvement of specific enzymes in this compound's metabolism would typically be determined through in vitro studies using recombinant enzymes or liver microsomes with selective inhibitors. scispace.com
Excretion Pathways and Mass Balance Studies in Preclinical Systems
Detailed research findings and specific data tables pertaining to the excretion pathways and mass balance studies of this compound in preclinical systems were not available in the consulted sources.
Preclinical excretion and mass balance studies are critical components of pharmacokinetic evaluations during drug development. These studies typically employ radiolabeled forms of the drug candidate to track its disposition within the body of animal models, commonly rodents (such as rats) and non-rodents (such as dogs) biotechfarm.co.ilnih.govbioivt.combivatec.com. The primary objectives are to quantify the routes and extent of elimination of the parent drug and its metabolites certara.comnih.gov.
Common excretion pathways investigated in preclinical species include elimination via urine, feces, and sometimes expired air bioivt.commedicilon.com. Mass balance studies aim to recover the administered radioactive dose in all excreta and tissues over a defined period to account for the total drug-related material bioivt.comcertara.comresearchgate.net. This provides crucial information on whether the majority of the dose is recovered and the primary routes of elimination bioivt.comcertara.com.
Data collected from these studies typically includes the cumulative percentage of the administered dose recovered in urine and feces over time. Biliary excretion is often assessed, particularly if a significant portion of the dose is recovered in feces, potentially involving bile duct cannulation studies in relevant species bioivt.com. Understanding the excretion pathways helps predict potential routes of elimination in humans and assess the likelihood of drug or metabolite accumulation, which is important for safety assessments certara.commedicilon.comallucent.com.
Structure Activity Relationship Sar Studies and Analogue Design
Elucidation of Structural Determinants for GABA-A Receptor Binding and Efficacy
The therapeutic action of Etazepine and related compounds is linked to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov These receptors are complex pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), which create multiple allosteric binding sites. nih.govfrontiersin.org Compounds like benzodiazepines and this compound bind to a specific site, often at the interface between α and γ subunits, to allosterically modulate the receptor's response to GABA. nih.govnih.gov This modulation typically enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. nih.gov
The binding and efficacy of a ligand are governed by its structural and stereochemical properties, which dictate its fit within the binding pocket and its ability to induce a functional conformational change in the receptor. nih.gov Research into the structure-activity relationships (SAR) of ligands for the GABA-A receptor aims to identify the key molecular features that control these interactions, paving the way for the design of analogues with improved potency and selectivity.
The tricyclic dibenzo[b,e]azepine core of this compound serves as a scaffold that can be modified with various substituents to alter its pharmacological profile. The nature, position, and orientation of these substituents are critical in determining the anticonvulsant activity. SAR studies on related dibenz[b,f]azepine-5-carboxamide anticonvulsants, such as oxcarbazepine (B1677851), have demonstrated that modifications to the core structure can significantly impact efficacy and metabolic stability. nih.gov
In one such study, a series of novel derivatives were synthesized where the 10-oxo group was replaced with other functionalities. nih.gov The introduction of an oxime group at this position, for instance, led to compounds with potent anticonvulsant activity. This suggests that altering the electronic and steric properties at this position can have a profound effect on the molecule's interaction with its biological target, which for many anticonvulsants includes voltage-gated sodium channels as well as GABA-A receptors. nih.gov The data indicated that one geometric isomer of the oxime derivative was significantly more potent than the other, highlighting the sensitivity of the receptor to the precise spatial arrangement of the substituent. nih.gov
| Compound | Core Structure | Key Substituent (at C10) | Relative Anticonvulsant Potency |
|---|---|---|---|
| Oxcarbazepine | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | =O (keto) | Baseline |
| Compound 8 (oxime) | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | =N-OH (oxime, specific isomer) | Higher than Oxcarbazepine nih.gov |
| Compound 9 (oxime) | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | =N-OH (oxime, geometric isomer of 8) | Lower than Compound 8 nih.gov |
This table illustrates the influence of substituents on anticonvulsant activity in a related class of compounds, based on findings from a study on oxcarbazepine derivatives. nih.gov
Stereochemistry plays a fundamental role in the pharmacology of dibenzo[b,e]azepine derivatives. The seven-membered central ring of this tricyclic system is not planar and can exist in specific spatial conformations. For certain 11H-dibenzo[b,e]azepine derivatives, the energy barrier to interconversion between two boat-like conformations can be high enough to allow for the separation of stable atropisomers. cdnsciencepub.com These atropisomers are enantiomers—non-superimposable mirror images—that arise from hindered rotation around a single bond. cdnsciencepub.com
Because biological systems, including receptors like the GABA-A receptor, are chiral environments, these distinct enantiomers can exhibit different pharmacological and pharmacokinetic properties. One enantiomer may bind with higher affinity to the receptor, possess greater intrinsic efficacy, or be metabolized at a different rate than its counterpart. This phenomenon, known as stereoselectivity, is a critical consideration in drug design. The existence of stable atropisomers within this chemical class means that the anticonvulsant activity could reside primarily in one enantiomer, while the other might be inactive or contribute to different effects. cdnsciencepub.comresearchgate.net
Analysis of Conformational Requirements for Activity
The three-dimensional shape, or conformation, of a molecule is a primary determinant of its biological activity. For a drug to interact with its receptor, it must adopt a conformation that is complementary to the receptor's binding site. Conformational analysis of dibenzo[b,e]azepine derivatives is therefore essential to understand the structural requirements for their anticonvulsant effects.
The central seven-membered azepine ring in the dibenzo[b,e]azepine scaffold is inherently flexible. X-ray diffraction and dynamic nuclear magnetic resonance (DNMR) studies on compounds with this core structure have shown that the seven-membered ring typically adopts a boat or a slightly deformed boat conformation. cdnsciencepub.comresearchgate.net This boat conformation is not static; the ring can undergo a process of inversion, flipping from one boat form to another. cdnsciencepub.com
The energy barrier for this ring inversion is a key parameter that defines the conformational flexibility of the core. In a study of 5-Ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione, a compound structurally related to this compound, the activation barrier (ΔG≠) for this inversion was determined to be 21.6 kcal/mol. researchgate.net This value indicates a significant but surmountable energy barrier, allowing for dynamic conformational changes at physiological temperatures. Theoretical studies on various dibenzoazepine analogues further confirm that the geometry of the central ring is sensitive to substitution, which can influence the stability of different conformations. mdpi.com
| Structural Feature | Parameter | Finding | Reference Compound |
|---|---|---|---|
| Central Ring Conformation | Preferred Shape | Boat or Deformed Boat | Dibenzo[b,e]azepine derivatives cdnsciencepub.comresearchgate.net |
| Conformational Dynamics | Activation Barrier (ΔG≠) for Ring Inversion | 21.6 kcal/mol | 5-Ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione researchgate.net |
This table summarizes key conformational parameters of the dibenzo[b,e]azepine tricyclic core based on studies of representative analogues.
The ability of the dibenzo[b,e]azepine core to exist in a flexible boat conformation is crucial for its interaction with the GABA-A receptor. The allosteric binding site for benzodiazepine-like modulators on the GABA-A receptor is a well-defined three-dimensional pocket. nih.govnih.gov The conformational flexibility of this compound allows it to adapt its shape to fit optimally within this binding site.
The binding of a ligand to the receptor is the initial step that triggers the structural rearrangements in the receptor protein necessary for allosteric modulation. nih.gov The dynamic nature of the tricyclic core, characterized by its ring inversion, enables the molecule to present its key pharmacophoric features—such as hydrogen bond acceptors/donors and lipophilic regions—in the correct spatial orientation for establishing favorable interactions with amino acid residues in the binding pocket. A rigid molecule might not be able to achieve this optimal fit, whereas a flexible one like this compound can more readily adopt the specific "active conformation" required to bind and subsequently modulate receptor function.
Structure-Metabolism Relationships in Preclinical Models
The relationship between a molecule's chemical structure and its metabolic fate is a critical aspect of drug design, influencing its pharmacokinetic profile and duration of action. Preclinical in vitro and in vivo models are used to elucidate the metabolic pathways of new chemical entities and to understand how structural modifications can alter these pathways.
For tricyclic compounds like this compound, metabolism often involves enzymatic reactions such as oxidation and conjugation. Studies on a structurally similar compound, dibenzo[c,f]- cdnsciencepub.comnih.govdiazepine, using rat liver microsomes identified two primary metabolic pathways: N-oxidation and aromatic hydroxylation. nih.gov This indicates that the nitrogen atoms within the azepine ring and the fused benzene (B151609) rings are susceptible to metabolism.
Furthermore, research on dibenz[b,f]azepine-5-carboxamide derivatives has shown that specific structural modifications can profoundly influence metabolic stability. In a preclinical study, the conversion of a keto group at the C10 position to an oxime functionality resulted in a novel analogue that was metabolized to a much lesser extent than its parent compounds. nih.gov While the established drugs in that class underwent rapid and extensive conversion to active metabolites, the oxime derivative remained largely unchanged, meaning its anticonvulsant activity was attributable to the parent molecule itself. nih.gov This demonstrates a clear structure-metabolism relationship where a targeted chemical modification can block a key metabolic route, potentially leading to a more predictable pharmacokinetic profile.
Design and Synthesis of Novel Analogues with Modulated Activity or Improved Preclinical Pharmacokinetics
A comprehensive review of scientific literature and patent databases reveals a significant lack of publicly available information regarding the design and synthesis of novel analogues of this compound aimed at modulating its activity or improving its preclinical pharmacokinetic profile. The primary research associated with this compound dates back to a 1989 study by Borsini et al., which focused on the pharmacological profile of the parent compound nih.gov.
Subsequent to this initial characterization, there appears to be no published research detailing systematic structure-activity relationship (SAR) studies. Such studies would typically involve the synthesis of a series of structurally related compounds to investigate the impact of specific molecular modifications on anticonvulsant activity and pharmacokinetic parameters.
Therefore, detailed research findings, including data on the modulation of this compound's core structure and the resulting effects on efficacy, potency, and ADME (absorption, distribution, metabolism, and excretion) properties, are not available in the public domain. Consequently, it is not possible to provide data tables or a detailed discussion on the design and synthesis of novel this compound analogues. The exploration of this compound's chemical space for therapeutic optimization appears to be an area that has not been pursued or, if pursued, the results have not been disclosed in peer-reviewed literature or patents.
Analytical Methodologies for Etazepine and Its Metabolites in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating a mixture's components before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique suitable for separating a wide range of compounds, including polar and non-volatile substances like many pharmaceutical drugs and their metabolites. It involves a liquid mobile phase and a stationary phase, typically packed into a column. Different types of stationary phases and mobile phase compositions can be used to achieve optimal separation based on the chemical properties of the analytes. HPLC is commonly coupled with various detectors, such as UV-Vis detectors or mass spectrometers, for quantification. HPLC-UV methods have been developed and validated for the determination of various antiepileptic drugs and their metabolites in biological samples like plasma and serum dergipark.org.trnih.govmdpi.compensoft.netresearchgate.net. These methods often involve sample preparation steps like protein precipitation or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix mdpi.comresearchgate.net. Parameters such as column type (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., mixtures of water, methanol, acetonitrile, and buffers), flow rate, and detection wavelength are optimized for effective separation and detection dergipark.org.trnih.govmdpi.comresearchgate.net.
Gas Chromatography (GC) Method Development
GC is a separation technique primarily used for volatile and thermally stable compounds. It utilizes a gaseous mobile phase and a stationary phase within a column. GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS). While GC is applicable to various organic compounds, including some pharmaceuticals, the thermal stability of Etazepine and its potential metabolites would need to be considered for GC method development. For compounds that are not sufficiently volatile or are prone to thermal degradation, derivatization steps may be required to make them amenable to GC analysis nist.gov. GC methods have been developed for the analysis of various compounds, including plasticizers and aromatic solvents medcraveonline.comgcms.cz. GC-MS is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS wikipedia.org.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. MS is frequently coupled with chromatographic techniques (LC-MS and GC-MS) for the separation and subsequent detection and identification of compounds in complex mixtures researchgate.netwikipedia.orgund.edu.
LC-MS/MS for Sensitive Quantification in Biological Samples (Preclinical)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs and metabolites in biological samples during preclinical research chromatographyonline.com360biolabs.comnih.govwaters.com. This technique involves separating the analytes by LC and then introducing them into a tandem mass spectrometer, where specific ions (precursor ions) are selected, fragmented, and detected based on their characteristic fragment ions (product ions). Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes are commonly employed in LC-MS/MS for targeted and sensitive quantification chromatographyonline.comnih.gov. This approach minimizes interference from the biological matrix, allowing for the accurate quantification of analytes at low concentrations chromatographyonline.comeuropa.eu. LC-MS/MS is considered a predominant technique for quantitative bioanalysis of small-molecule drugs in physiological fluids chromatographyonline.com.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and its metabolites europa.euijpras.comnih.gov. Coupled with LC, HRMS (LC-HRMS) is a leading tool for detecting and identifying both known and unknown metabolites ijpras.comnih.govresearchgate.net. The accurate mass data obtained from HRMS can be used to calculate possible molecular formulas for detected ions ijpras.comnih.gov. Furthermore, fragmentation patterns obtained from tandem MS (MS/MS or MSn) in conjunction with HRMS provide valuable structural information, aiding in the confident identification of metabolites ijpras.comresearchgate.netlcms.cz. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions and helps in differentiating structural isomers europa.eunih.gov.
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques analyze the interaction of matter with electromagnetic radiation to provide information about the structure and functional groups of a molecule ucalgary.cajchps.comsolubilityofthings.com. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for structural characterization ucalgary.cajchps.comsolubilityofthings.comeurekaselect.com. NMR spectroscopy, in particular, is a powerful technique that provides detailed information about the connectivity of atoms within a molecule jchps.comorgchemboulder.com. IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes orgchemboulder.com. UV-Vis spectroscopy can be used to identify compounds that absorb light in the UV or visible range and can provide insights into the presence of chromophores jchps.comsolubilityofthings.com. While mass spectrometry primarily provides molecular weight and fragmentation information, it is also considered a spectroscopic technique in a broader sense and is essential for structural elucidation, especially when coupled with chromatographic separation ucalgary.casolubilityofthings.comeurekaselect.com. Combining information from different spectroscopic techniques is often necessary for the unambiguous structural determination of a compound and its metabolites jchps.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Elucidation
NMR spectroscopy is a powerful technique used to determine the structure and composition of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). libretexts.orgmeasurlabs.comwikipedia.orgfilab.fr In the context of this compound, NMR could be used to elucidate its precise molecular structure, confirm the presence and arrangement of its atoms, and identify different functional groups based on the chemical environment of the nuclei. libretexts.orgwikipedia.orgfilab.fr
The principle involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. wikipedia.orgfilab.fr Atomic nuclei with non-zero spin absorb and re-emit energy at characteristic frequencies, known as chemical shifts, which are influenced by the surrounding electrons and nearby nuclei. libretexts.orgwikipedia.orgfilab.fr The resulting spectrum, a plot of signal intensity versus chemical shift, provides detailed information. libretexts.orgwikipedia.org
Key parameters analyzed in an NMR spectrum include:
Chemical Shift: Indicates the electronic environment of a nucleus, providing information about the types of atoms and functional groups present. libretexts.orgfilab.fr
Spin-Spin Splitting (Multiplicity): Describes the splitting of NMR signals due to the influence of neighboring nuclei, which helps determine the number of adjacent atoms. libretexts.orgwikipedia.org
Integration: The area under an NMR peak is proportional to the number of nuclei giving rise to that signal, allowing for the quantification of different types of protons or carbons in the molecule. libretexts.orgyoutube.com
For this compound, ¹H NMR would reveal signals corresponding to the protons in its tricyclic ring system, the ethoxy group, and the methyl group attached to the nitrogen. The splitting patterns and integrations of these signals would provide crucial evidence for confirming the proposed structure. ¹³C NMR would provide information about the carbon skeleton of this compound.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy are valuable techniques for identifying functional groups and conjugated systems within a molecule. libretexts.orgtechnologynetworks.comwikipedia.orglibretexts.orgfda.govunito.it
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. masterorganicchemistry.comlibretexts.orgwikipedia.orgvscht.cz Different functional groups absorb IR radiation at characteristic frequencies, resulting in a spectrum that is a plot of absorbance or transmittance versus wavenumber. libretexts.orgwikipedia.orgvscht.cz
For this compound, IR spectroscopy would be particularly useful for identifying key functional groups such as the carbonyl group (C=O) in the lactam ring and the ether linkage (C-O-C) in the ethoxy substituent. The presence and position of absorption bands in the IR spectrum would provide supporting evidence for the structure deduced from NMR. Characteristic IR absorption ranges for common functional groups are well-established and used for spectral interpretation. vscht.cz
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a sample. technologynetworks.comupi.eduazooptics.comlibretexts.org This technique is primarily used to detect the presence of chromophores (groups with delocalized electrons, such as aromatic rings and conjugated double bonds) and can be used for quantitative analysis. technologynetworks.comupi.eduazooptics.comlibretexts.org
This compound, with its tricyclic structure containing aromatic rings and a carbonyl group conjugated with the aromatic system, would exhibit absorption in the UV-Vis region of the spectrum. The UV-Vis spectrum, typically displayed as a plot of absorbance versus wavelength, would show absorption maxima (λmax) at specific wavelengths characteristic of the compound's chromophoric system. upi.eduazooptics.com The intensity of the absorption is related to the concentration of the analyte, following the Beer-Lambert Law. upi.edulibretexts.org UV-Vis spectroscopy can provide qualitative information about the presence of conjugated systems and quantitative data for determining the concentration of this compound in solutions. upi.edulibretexts.org
Bioanalytical Method Validation for Preclinical Studies
Bioanalytical method validation is a critical process in preclinical research to ensure the reliability, accuracy, and consistency of data obtained from the quantitative determination of drugs and their metabolites in biological matrices. nih.govwho.intfda.govmoh.gov.bweuropa.eu This is essential for supporting pharmacokinetic (PK) and toxicokinetic studies. nih.govwho.intfda.goveuropa.eu
The objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose. who.intfda.gov For preclinical studies involving this compound and its metabolites, this would involve validating methods used to quantify these compounds in biological samples such as plasma, serum, urine, or tissue homogenates from animal models. who.intmoh.gov.bw
Key parameters evaluated during bioanalytical method validation typically include:
Selectivity and Specificity: The ability of the method to uniquely measure the analyte(s) of interest in the presence of other components in the biological matrix, such as endogenous substances or co-administered compounds. nih.govfda.gov
Sensitivity: Determined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably and accurately measured. nih.govfda.govunito.it
Accuracy: The closeness of the measured value to the true concentration of the analyte. nih.govfda.gov
Precision: The reproducibility of the measurements, typically assessed at different concentration levels and expressed as relative standard deviation (%RSD). nih.govfda.gov
Recovery: The efficiency of the extraction process of the analyte from the biological matrix. nih.govunito.it
Linearity and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which this relationship is linear and the method is accurate and precise. nih.govfda.govunito.it
Stability: The stability of the analyte in the biological matrix under various storage conditions and during sample processing and analysis. nih.govfda.gov
Validation involves analyzing quality control (QC) samples prepared by spiking blank biological matrix with known concentrations of the analyte(s). who.int Full validation is typically required for methods used in pivotal preclinical studies that support regulatory submissions. who.intfda.gov Partial validation or cross-validation may be necessary when methods are modified or transferred between laboratories. nih.govwho.intfda.gov
While specific validation data for this compound were not found in the consulted sources, the principles outlined above would be applied to develop and validate robust bioanalytical methods for quantifying this compound and its metabolites in preclinical research matrices, ensuring the integrity and reliability of the resulting data for PK/toxicokinetic assessments.
Theoretical and Computational Chemistry Studies of Etazepine
Molecular Modeling and Molecular Docking Simulations
Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as Etazepine, might bind to its receptor. These methods are crucial for elucidating the structural basis of a drug's activity.
Prediction of Ligand-Receptor Binding Modes (e.g., GABAA Receptor)
Molecular docking is employed to predict the preferred orientation and conformation of a ligand when bound to a target protein. For compounds acting on the γ-aminobutyric acid type A (GABAA) receptor, the primary binding site for benzodiazepine-like molecules is located at the interface between the α and γ subunits (α+/γ2-). nih.gov
Computational studies on related benzodiazepines, such as diazepam, have been used to explore the specific interactions within this binding pocket. nih.gov These simulations help identify key amino acid residues that stabilize the ligand through various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular dynamics simulations can further refine these binding poses, providing insight into the dynamic nature of the ligand-receptor complex and how modulators can influence the receptor's function. researchgate.netchalcogen.ro Although specific docking studies for this compound are not widely published, the established methodologies for other GABAA receptor modulators provide a clear framework for how its binding mode would be investigated. nih.govfrontiersin.org
The general process for such a simulation is outlined in the table below.
| Step | Description | Purpose |
| 1. Preparation | Obtain 3D structures of the receptor (e.g., GABAA) and the ligand (this compound). This may involve using crystal structures or homology models for the receptor. frontiersin.org | To have accurate starting coordinates for the simulation. |
| 2. Docking | A docking algorithm systematically samples various orientations and conformations of the ligand within the receptor's binding site. | To generate a set of possible binding poses. |
| 3. Scoring | A scoring function estimates the binding affinity for each pose, ranking them from most to least favorable. | To identify the most likely and energetically stable binding mode. |
| 4. Analysis | The top-ranked poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues. chalcogen.ro | To understand the structural basis of binding and activity. |
| 5. Refinement (Optional) | Molecular dynamics simulations can be run to assess the stability of the docked complex over time in a simulated physiological environment. researchgate.net | To validate the static docking result and understand the dynamic behavior of the complex. |
Computational Screening for Novel Analogues
Computational screening, also known as virtual screening, is a powerful method for discovering new compounds by searching large chemical libraries. frontiersin.org Using a known active molecule like this compound as a starting point, structure-based or ligand-based approaches can be employed.
Structure-Based Virtual Screening: This method uses the 3D structure of the target receptor (e.g., the GABAA receptor). A library of compounds is docked into the binding site, and molecules are ranked based on their predicted binding affinity. This approach can identify novel chemical scaffolds that fit the receptor's binding pocket. frontiersin.orgbeilstein-journals.org
Ligand-Based Virtual Screening: When a high-resolution structure of the receptor is unavailable, the structure of a known active ligand like this compound can be used as a template. This method searches for molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
These computational techniques accelerate the drug discovery process by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving significant time and resources. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of a molecule's electronic structure. These methods can be used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics.
Electronic Structure Analysis and Reactivity Prediction
Methods like Density Functional Theory (DFT) are used to analyze the electronic properties of molecules. northwestern.edumdpi.com By calculating the distribution of electrons, these methods can predict a molecule's chemical reactivity and potential interaction sites. Key properties derived from these calculations include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.
Atomic Charges: These calculations assign partial charges to each atom in the molecule, providing insight into its polarity and electrostatic interactions.
Studies on structurally related molecules like carbamazepine (B1668303) have demonstrated the utility of these quantum calculations in interpreting vibrational spectra and understanding electronic properties. northwestern.edu
| Quantum Property | Significance in Drug Design |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. Lower values suggest higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MESP) | Identifies regions for electrostatic interactions with the receptor. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and membrane permeability. |
Energy Minimization and Conformational Analysis
A flexible molecule like this compound can exist in multiple three-dimensional shapes, or conformations. nih.gov Conformational analysis aims to identify the full range of these shapes and their relative energies. Energy minimization is the process of finding the most stable conformation, which corresponds to the lowest point on the molecule's potential energy surface. mdpi.com
Finding the global energy minimum and other low-energy conformers is critical because the biologically active conformation—the shape the molecule adopts when it binds to its receptor—is often one of these low-energy states. nih.gov Quantum mechanical methods can provide highly accurate calculations of conformational energies, offering an advantage over faster but less precise molecular mechanics force fields. chemrxiv.org This information is essential for building accurate models for docking and QSAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model is essentially an equation that correlates calculated molecular properties (descriptors) with experimentally measured activity. nih.govimist.ma
The process involves several key steps:
Data Set Collection: A series of structurally related compounds (e.g., this compound analogues) with measured biological activity (e.g., binding affinity to the GABAA receptor) is compiled.
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be physicochemical (e.g., LogP), electronic (e.g., dipole moment), or structural (e.g., molecular weight, number of rotatable bonds). researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that best correlates a subset of the descriptors with the observed activity. imist.ma
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. researchgate.net
Once validated, a QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, guiding medicinal chemistry efforts toward more potent compounds. nih.gov QSAR studies on other GABAA receptor modulators have successfully identified key structural features required for high affinity and activity. researchgate.net
Development of Predictive Models for Biological Activity
There is a lack of specific studies on the development of predictive models for the biological activity of this compound. General computational approaches in drug discovery often involve creating models to forecast how a compound will interact with biological targets. These models are built using data from similar molecules and can predict properties like binding affinity, efficacy, and potential toxicity. However, the application of these methodologies to this compound has not been documented in the accessible scientific literature. One study on the synthesis of dibenzo[b,e]azepinone derivatives mentions this compound as an anticonvulsant agent acting through the GABAergic system, but does not delve into any predictive modeling for its specific activity. researchgate.net
Ligand-Based and Structure-Based QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. neovarsity.orgitmedicalteam.plmdpi.com These can be either ligand-based, focusing on the properties of a series of molecules, or structure-based, which also considers the three-dimensional structure of the biological target. nih.govrutgers.edu
Despite the utility of these methods, no specific ligand-based or structure-based QSAR studies for this compound have been published. Research on other benzodiazepine (B76468) derivatives has utilized QSAR and molecular docking to predict their activity on GABA-A receptors, demonstrating the applicability of these techniques to this class of compounds. nih.govnih.gov However, a dedicated QSAR analysis for this compound, which would provide insights into the specific structural features governing its anticonvulsant effects, is absent from the literature.
Application of Machine Learning and Artificial Intelligence in Preclinical Drug Discovery (General Methodologies)
The preclinical phase of drug discovery is a lengthy and expensive process with a high rate of failure. nih.govresearchgate.net In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies with the potential to revolutionize this field by improving efficiency, reducing costs, and increasing the success rate of drug development. mdpi.commdpi.comresearchgate.netnih.gov These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. squarespace.comallresearchjournal.comresearchgate.net
The application of AI and ML in preclinical drug discovery spans various stages, from target identification to lead optimization. nih.gov Methodologies commonly employed include:
Predictive Modeling for Biological Activity and Properties: Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, are used to build models that can predict the biological activity of novel compounds. allresearchjournal.comresearchgate.net These models are trained on large datasets of known molecules and their corresponding activities. Beyond predicting efficacy, AI models are also crucial for forecasting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. nih.gov
Virtual Screening: AI-powered virtual screening offers a rapid and cost-effective alternative to traditional high-throughput screening. squarespace.comnih.govchemrxiv.org Instead of physically testing thousands or millions of compounds, virtual screening uses computational models to predict which molecules from a large library are most likely to bind to a specific biological target. benthamscience.comnih.gov This allows researchers to prioritize a smaller, more promising set of candidates for experimental validation.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. nih.gov These models learn the underlying principles of molecular structure and chemical interactions from existing data and can then generate novel chemical entities that are optimized for a specific target.
Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.govnih.govbabrone.edu.inresearchgate.netresearchgate.net AI can enhance this process by analyzing large datasets of active and inactive compounds to generate more accurate and predictive pharmacophore models, which can then be used for virtual screening or de novo design.
Q & A
Q. How can researchers identify gaps in existing literature on Etazepine’s mechanism of action?
- Methodological Approach : Conduct a systematic literature review using databases like PubMed and SciFinder. Prioritize peer-reviewed studies published in the last decade. Use Boolean search terms (e.g., "this compound AND pharmacokinetics," "this compound AND receptor binding"). Organize findings into a comparative table highlighting conflicting results, unexplored pathways (e.g., metabolizing enzymes), or species-specific discrepancies (e.g., rodent vs. human models) .
- Key Considerations : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential research questions. For example, a gap may arise if existing studies lack dose-response data for this compound’s neuroprotective effects .
Q. What experimental design principles are critical for in vitro studies of this compound’s efficacy?
- Methodology :
- Control Groups : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay reliability.
- Dose Range : Use logarithmic concentrations (e.g., 1 nM–100 µM) to capture EC50/IC50 values.
- Replicates : Perform triplicate measurements to account for plate-to-plate variability .
- Data Presentation : Tabulate raw data (e.g., absorbance values) in supplementary materials and processed data (e.g., normalized inhibition curves) in the main text .
Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?
- Steps :
- Documentation : Include detailed protocols in the “Materials and Methods” section, referencing ICH guidelines .
Advanced Research Questions
Q. How can contradictory data on this compound’s off-target effects be resolved?
- Analysis Framework :
- Source Evaluation : Compare experimental conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity results may stem from differences in MTT assay protocols (24h vs. 48h exposure) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR to isolate specific pathways implicated in off-target activity .
Q. What strategies optimize this compound’s synthetic yield while ensuring purity?
- Methodological Recommendations :
- Catalyst Screening : Test palladium/ligand combinations for cross-coupling steps; report turnover numbers (TON) and reaction temperatures .
- Purification : Use preparative HPLC with diode-array detection to isolate isomers. Characterize purity via ¹H/¹³C NMR and elemental analysis (deviation ≤ 0.4%) .
- Scale-Up Challenges : Document solvent volume-to-yield ratios and lyophilization stability .
Q. How should long-term stability studies for this compound formulations be structured?
- Protocol Design :
- Conditions : Test accelerated stability (40°C/75% RH for 6 months) and real-time conditions (25°C/60% RH for 24 months).
- Parameters : Monitor degradation products (e.g., oxidation by LC-MS), dissolution rates, and polymorphic transitions via XRD .
- Statistical Analysis : Use ANOVA to compare batch variability and Arrhenius modeling to predict shelf life .
Q. What ethical considerations apply to human trials investigating this compound’s cognitive side effects?
- Guidelines :
- Informed Consent : Disclose risks of drowsiness or memory impairment in lay language.
- Participant Selection : Exclude vulnerable populations (e.g., pregnant individuals) unless justified by therapeutic necessity .
- Data Transparency : Publish adverse event rates (e.g., % incidence of somnolence) in supplementary materials .
Data Presentation and Reproducibility
- Tables : Include a summary of key findings (e.g., IC50 values across assays) with confidence intervals .
- Supporting Information : Upload raw spectra, crystallographic data, and statistical code to repositories like Zenodo .
- Conflict Resolution : Address contradictory results by detailing methodological differences in a "Limitations" subsection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
